Product packaging for 3-Hexyltrifluoroacetate(Cat. No.:CAS No. 761-34-2)

3-Hexyltrifluoroacetate

Cat. No.: B1616879
CAS No.: 761-34-2
M. Wt: 198.18 g/mol
InChI Key: TXLRKFWFZMQEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Trifluoroacetate (B77799) Ester Chemical Systems

Trifluoroacetate esters are a class of organic compounds characterized by the presence of a trifluoroacetyl group (CF₃CO-) attached to an alkoxy group. The defining feature of these esters is the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. cdnsciencepub.com This property significantly influences the chemical reactivity of the ester, primarily by increasing the electrophilicity of the carbonyl carbon. This makes trifluoroacetate esters highly susceptible to nucleophilic attack at the acyl carbon.

The synthesis of trifluoroacetate esters, including 3-hexyltrifluoroacetate, is commonly achieved through the esterification of trifluoroacetic acid with the corresponding alcohol, in this case, 3-hexanol (B165604). cdnsciencepub.com This reaction is typically catalyzed by a strong acid. Another established method involves the reaction of trifluoroacetic anhydride (B1165640) with an alcohol. These synthetic routes are efficient and allow for the preparation of a wide range of trifluoroacetate esters for research purposes.

In synthetic organic chemistry, the trifluoroacetyl group is sometimes employed as a protecting group for alcohols due to its stability under certain conditions and its susceptibility to cleavage under specific basic conditions. arkat-usa.org Furthermore, trifluoroacetate esters serve as precursors and intermediates in the synthesis of various fluorinated organic molecules, which are of growing importance in pharmaceutical and materials science research. researchgate.net The facile release of the trifluoroacetate anion is a characteristic feature that has been exploited in certain synthetic methodologies. arkat-usa.org

The general chemical and physical properties of alkyl trifluoroacetates are influenced by both the fluoroalkyl group and the hydrocarbon chain. They are generally colorless liquids with some solubility in organic solvents. The properties of n-hexyl trifluoroacetate, a positional isomer of this compound, are summarized in the table below.

General Properties of n-Hexyl Trifluoroacetate
PropertyValue
Molecular FormulaC₈H₁₃F₃O₂
Molecular Weight198.18 g/mol
Boiling Point136.1 °C at 760 mmHg
Density1.098 g/cm³

Significance of Positional Isomerism in Hexyl Trifluoroacetates for Mechanistic Studies

The study of positional isomers of hexyl trifluoroacetate, such as 1-hexyl, 2-hexyl, and 3-hexyl trifluoroacetate, is of considerable importance for elucidating reaction mechanisms, particularly in solvolysis reactions. The position of the trifluoroacetate group along the hexyl chain dictates whether the ester is primary (1-hexyl), or secondary (2-hexyl and 3-hexyl), which in turn determines the mechanistic pathway of its hydrolysis.

Seminal studies on the hydrolysis of simple alkyl trifluoroacetates (methyl, ethyl, isopropyl, and t-butyl) have established a clear mechanistic dichotomy. cdnsciencepub.com Primary and secondary alkyl trifluoroacetates undergo hydrolysis via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. cdnsciencepub.comcdnsciencepub.com In this pathway, a water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequent cleavage of the acyl-oxygen bond releases the alcohol and trifluoroacetic acid.

In contrast, tertiary alkyl trifluoroacetates, such as t-butyl trifluoroacetate, react through a unimolecular alkyl-oxygen cleavage (SN1) mechanism. cdnsciencepub.com This pathway involves the formation of a stable tertiary carbocation intermediate. The significant difference in the activation parameters for the hydrolysis of primary/secondary versus tertiary trifluoroacetates provides strong evidence for this mechanistic shift.

Activation Parameters for the Neutral Hydrolysis of Alkyl Trifluoroacetates in Water cdnsciencepub.com
Alkyl GroupEster TypeΔH* (kcal/mol)ΔS* (cal/mol·K)Proposed Mechanism
MethylPrimary9.56-39.9BAc2
EthylPrimary9.30-42.2BAc2
IsopropylSecondary9.45-42.7BAc2
t-ButylTertiary24.3+10.7SN1

Based on this established framework, this compound, as a secondary ester, is expected to react via the BAc2 mechanism, similar to isopropyl trifluoroacetate. Its positional isomer, 1-hexyltrifluoroacetate (a primary ester), would also follow the BAc2 pathway. The significance of comparing these isomers lies in the subtle differences in their reaction rates due to steric effects.

In the BAc2 transition state, the approach of the nucleophile (water) to the carbonyl carbon is sensitive to steric hindrance from the alkyl group. While both 2-hexyl and 3-hexyl trifluoroacetate are secondary esters, the steric environment around the carbonyl group is slightly different. The trifluoroacetate group is located further from the end of the carbon chain in the 3-position compared to the 2-position. This variation in steric bulk can influence the rate of hydrolysis. Although specific kinetic data for the hexyl trifluoroacetate isomers are not widely available, it is expected that the rate of hydrolysis would be influenced by the steric hindrance presented by the hexyl chain at the different positions, in line with the principles of the Taft equation, which correlates reaction rates with polar and steric effects. wikipedia.orgnih.gov Studies on other ester systems have demonstrated that increased steric hindrance around the ester functionality leads to a decrease in the rate of hydrolysis. arkat-usa.orgamelica.org Therefore, comparative kinetic studies of 1-hexyl, 2-hexyl, and 3-hexyl trifluoroacetate would provide valuable data for quantifying the steric effects within a homologous series undergoing a BAc2 reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F3O2 B1616879 3-Hexyltrifluoroacetate CAS No. 761-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

761-34-2

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

hexan-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H13F3O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

TXLRKFWFZMQEOY-UHFFFAOYSA-N

SMILES

CCCC(CC)OC(=O)C(F)(F)F

Canonical SMILES

CCCC(CC)OC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Hexyltrifluoroacetate

Solvolytic Routes and Isomer Distribution

Solvolysis reactions provide a classical route to the formation of alkyl trifluoroacetates, often leading to a mixture of isomers due to the rearrangement of carbocation intermediates. The distribution of these isomers is dictated by the relative stability of the transient carbocationic species.

Formation via Hydride Shifts in Solvolysis of Hexyl Tosylates

The solvolysis of hexyl tosylates in the presence of trifluoroacetic acid can lead to the formation of 3-hexyltrifluoroacetate through carbocation rearrangements. For instance, the solvolysis of 2-hexyl tosylate proceeds via an SN1 mechanism, involving the departure of the tosylate leaving group to form a secondary carbocation at the C-2 position. This secondary carbocation can then undergo a 1,2-hydride shift, where a hydrogen atom from the adjacent C-3 position migrates with its pair of electrons to the positively charged C-2 carbon. libretexts.orgmasterorganicchemistry.com This rearrangement results in the formation of a more stable secondary carbocation at the C-3 position. The subsequent nucleophilic attack by the trifluoroacetate (B77799) anion on this C-3 carbocation yields this compound.

Similarly, the solvolysis of 1-hexyl tosylate would initially form a highly unstable primary carbocation. This species would rapidly rearrange via a series of hydride shifts to form the more stable secondary carbocations at the C-2 and C-3 positions, which are then trapped by the trifluoroacetate nucleophile to give a mixture of isomeric products, including this compound. The driving force for these rearrangements is the enhanced stability of a secondary carbocation over a primary one. masterorganicchemistry.comstackexchange.com

Trifluoroacetolysis of n-Hexenes and Resulting Isomeric Equilibria

The addition of trifluoroacetic acid to n-hexenes, a reaction known as trifluoroacetolysis, is another pathway to this compound. This reaction proceeds via the protonation of the double bond by the strong acid, leading to the formation of a carbocation intermediate. The subsequent attack of the trifluoroacetate anion on the carbocation yields the corresponding ester.

When 1-hexene (B165129) is subjected to trifluoroacetolysis, the initial protonation can occur at C-1, forming a secondary carbocation at C-2. This C-2 carbocation can then rearrange to the C-3 carbocation via a 1,2-hydride shift, as described previously. Protonation of 2-hexene (B8810679) or 3-hexene (B12438300) will also lead to a mixture of C-2 and C-3 carbocations. Consequently, the trifluoroacetolysis of any of the linear hexene isomers will produce a mixture of 2-hexyltrifluoroacetate and this compound.

The distribution of the resulting isomers is governed by the thermodynamic equilibrium between them. Studies on the isomerization of hexenes have shown that at equilibrium, the internal isomers are favored over the terminal ones. The calculated equilibrium distribution of hexene isomers at 400°C provides insight into the relative stability of the corresponding carbocation precursors and, by extension, the trifluoroacetate products. montana.edu

Table 1: Calculated Equilibrium Distribution of Hexene Isomers at 400°C

Isomer Mol %
1-Hexene 2.1
trans-2-Hexene 21.0
cis-2-Hexene 9.0
trans-3-Hexene 9.0
cis-3-Hexene 4.0
2-Methyl-1-pentene 27.2
2-Methyl-2-pentene 19.3
3-Methyl-1-pentene 2.3
3-Methyl-2-pentene 4.8

This table is generated based on data from a study on the isomerization of hexenes, which can be used to infer the product distribution in trifluoroacetolysis. montana.edu

Electrochemical Synthesis and Derivatization

Electrochemical methods offer alternative pathways for the synthesis and modification of fluorinated compounds, including trifluoroacetate esters.

Reductive Transformations of Hexyl Trifluoroacetate Analogues

Alkyl trifluoroacetates are challenging to reduce, with reduction potentials around -2.0 V vs SCE. nih.gov However, recent advances have demonstrated that these compounds can undergo defluorinative functionalization. For example, photochemical methods utilizing potent single-electron reductants can achieve the defluorinative alkylation of trifluoroacetates. nih.gov In these processes, a single electron transfer to the trifluoroacetate moiety initiates a fragmentation cascade, leading to the loss of a fluoride (B91410) ion and the formation of a difluoroenolate radical anion intermediate. This reactive species can then participate in further reactions, such as alkylation. While not a direct electrochemical synthesis of the hexyl backbone, these reductive transformations represent a key derivatization strategy for the trifluoroacetate group.

Defluorinative Silylation Approaches

Defluorinative silylation is an emerging strategy for the functionalization of trifluoromethyl compounds. This approach involves the reaction of a trifluoromethyl group with a silylating agent, leading to the formation of a difluoroenol silyl (B83357) ether and the extrusion of a fluoride ion. researchgate.net This transformation effectively converts a stable CF₃ group into a more versatile synthetic handle. While much of the research has focused on trifluoromethyl ketones, the principles can be extended to trifluoroacetate esters. Such an approach would convert an alkyl trifluoroacetate into a gem-difluoroalkene derivative, opening up avenues for further chemical modification.

Biocatalyzed Esterification of Trifluoroalcohols (Relevant to general trifluoroacetate ester synthesis)

Biocatalysis, particularly the use of lipases, presents a green and highly selective alternative for the synthesis of esters. scielo.brnih.gov Lipases are hydrolase enzymes that can catalyze esterification reactions in non-aqueous media. nih.gov This methodology is applicable to the synthesis of trifluoroacetate esters, including this compound.

The reaction would typically involve the esterification of 3-hexanol (B165604) with trifluoroacetic acid, or a transesterification reaction between an activated form of trifluoroacetic acid (like ethyl trifluoroacetate) and 3-hexanol. The use of a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized on a solid support, can provide high yields and selectivity under mild reaction conditions. nih.govcabidigitallibrary.org Key parameters that influence the reaction efficiency include the choice of solvent, water activity, temperature, and the molar ratio of the substrates. scispace.com The removal of water, a byproduct of the esterification, is crucial to shift the reaction equilibrium towards product formation. scispace.com

Table 2: Key Parameters in Lipase-Catalyzed Ester Synthesis

Parameter Influence
Enzyme Source Determines selectivity and activity (e.g., CALB is widely used). nih.gov
Reaction Medium Non-polar organic solvents are often preferred to minimize enzyme denaturation and favor synthesis over hydrolysis. scielo.br
Water Activity A minimal amount of water is necessary for enzyme activity, but excess water promotes the reverse hydrolysis reaction. nih.gov
Temperature Affects reaction rate and enzyme stability. scispace.com

This biocatalytic approach offers several advantages over traditional chemical synthesis, including high specificity, milder reaction conditions, and reduced environmental impact. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations

Degradation and Transformation Pathways

3-Hexyltrifluoroacetate, as an ester, can undergo several types of reactions, including hydrolysis, reduction, and elimination, leading to its degradation or transformation into other chemical species.

The hydrolysis of trifluoroacetate (B77799) esters has been a subject of detailed mechanistic study. scholaris.ca Like other carboxylic acid esters, they can undergo hydrolysis in aqueous systems to yield the corresponding alcohol (3-hexanol) and trifluoroacetic acid. The reaction mechanism is influenced by factors such as pH and the presence of catalysts.

Studies on simple alkyl trifluoroacetates suggest that primary and secondary esters react via a bimolecular acyl-oxygen fission (BAc2) mechanism. scholaris.ca This pathway involves the nucleophilic addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol as the leaving group.

Kinetic investigations into the hydrolysis of aryl trifluoroacetates have provided further insight. These reactions are often catalyzed by general bases. nih.gov The mechanism is described as a concerted process, involving a general base-catalyzed addition of water and the subsequent departure of the leaving group without the formation of a long-lived intermediate. nih.gov This is supported by kinetic isotope effect studies. The table below summarizes key findings from mechanistic studies on trifluoroacetate ester hydrolysis.

ParameterObservationImplication on Mechanism
Reaction Order First-order in ester and catalystIndicates a bimolecular rate-determining step
Solvent Isotope Effect kH₂O/kD₂O > 1Suggests proton transfer occurs in the rate-determining step
Mechanism Type BAc2 for alkyl estersNucleophilic attack at the acyl carbon
Catalysis General base catalysisBase assists in the deprotonation of water as it attacks

Trifluoroacetate esters can be reduced to form the corresponding alcohol, 3-hexanol (B165604). This transformation, a reductive deoxygenation, involves the cleavage of the C-O acyl bond and its replacement with a C-H bond. Various reagents and catalytic systems have been developed for this purpose.

One effective method involves the use of borane-ammonia (BH₃-NH₃) as a reducing agent, with the reaction outcome being dependent on the choice of Lewis acid catalyst. When boron trifluoride etherate (BF₃-Et₂O) is used as the catalyst, esters are selectively reduced to alcohols. transformationtutoring.com The proposed mechanism involves coordination of the Lewis acid to the carbonyl oxygen, followed by hydroboration. The resulting intermediate eliminates an alkoxy group to form an aldehyde, which is then further reduced to the alcohol. transformationtutoring.com

In contrast, using a different Lewis acid like titanium tetrachloride (TiCl₄) with the same reducing agent can lead to the formation of ethers instead of alcohols. transformationtutoring.com This highlights the crucial role of the catalyst in directing the reaction pathway. Other methods for the reductive deoxygenation of esters include catalytic hydrosilylation, which can also be tailored to produce either ethers or alcohols. dntb.gov.ua

The trifluoroacetate group can function as a leaving group in elimination reactions, leading to the formation of an alkene. acs.orgnih.gov These reactions compete with nucleophilic substitution (Sɴ1 and Sɴ2). The specific pathway—E1 (unimolecular) or E2 (bimolecular)—is determined by the substrate structure, the strength of the base, and the reaction conditions. chemistrysteps.commasterorganicchemistry.comlabxchange.org

The trifluoroacetate anion is a relatively good leaving group, with its stability arising from the electron-withdrawing trifluoromethyl group that delocalizes the negative charge. wikipedia.org In gas-phase studies, its leaving group ability has been shown to be greater than bromide but less than iodide. nih.gov In solution, solvation effects alter this order, but it remains a competent leaving group. acs.org

E1 Mechanism: This two-step mechanism involves the initial departure of the trifluoroacetate leaving group to form a carbocation intermediate. labxchange.org A weak base then removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored for tertiary and secondary substrates in the presence of a weak base and are subject to carbocation rearrangements. chemistrysteps.com

E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. labxchange.org This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. transformationtutoring.com

The table below compares the key features of the E1 and E2 elimination pathways as they would apply to this compound.

FeatureE1 MechanismE2 Mechanism
Rate Law Unimolecular (Rate = k[substrate])Bimolecular (Rate = k[substrate][base])
Base Requirement Weak base (e.g., H₂O, ROH)Strong base (e.g., OH⁻, OR⁻)
Intermediate CarbocationNone (concerted transition state)
Rearrangements PossibleNot possible
Stereochemistry No specific requirementRequires anti-periplanar geometry

Lack of Available Data for Thermochemical and Kinetic Analysis of this compound

A thorough search of available scientific literature and databases has revealed a significant lack of specific experimental data for the chemical compound this compound concerning its reaction kinetics and thermochemical properties. Consequently, it is not possible to provide a detailed, data-driven article on the enthalpies of reaction, enthalpies of formation, and the temperature dependence of equilibrium constants as requested.

The initial investigation aimed to gather precise quantitative data to populate sections on the thermochemical and kinetic analysis of this compound. This included targeted searches for its enthalpy of formation, which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. wikipedia.orgnih.gov Methods to determine this value often rely on experimental techniques like combustion calorimetry or can be calculated using Hess's Law if related reaction enthalpies are known. libretexts.org However, no such experimental data for this compound could be located.

Similarly, the investigation into reaction kinetics sought to find data on the enthalpies of reaction for processes involving this compound. This would provide insight into the energy released or absorbed during its chemical transformations. While general principles of reaction kinetics are well-established, specific experimental rate constants and their dependence on temperature for reactions involving this particular ester are not documented in the searched resources.

Furthermore, the determination of equilibrium constants as a function of temperature for reactions producing or consuming this compound, such as its formation via esterification of 3-hexanol with trifluoroacetic acid or its hydrolysis, could not be fulfilled. The relationship between the equilibrium constant (K) and temperature is described by the van 't Hoff equation, which relates the change in the natural logarithm of the equilibrium constant to the change in temperature and the standard enthalpy change of the reaction. researchgate.net Populating a data table for this relationship requires specific experimental measurements of the equilibrium constant at various temperatures, which are not available for this compound in the public domain.

While research exists for related compounds, such as the reaction kinetics of various cis-3-hexenyl esters nih.gov or the thermochemistry of trifluoroacetic acid, nist.gov this information cannot be directly extrapolated to this compound without significant assumptions and loss of scientific accuracy. The strict focus of the requested article on "this compound" precludes the use of such analogous data.

Spectroscopic Characterization Techniques for Structural and Compositional Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For n-hexyl trifluoroacetate (B77799), ¹H NMR and ¹³C NMR spectroscopy provide definitive evidence for the arrangement of atoms and the electronic environment of the hexyl chain and the trifluoroacetate moiety.

In ¹H NMR, the chemical shift of protons is heavily influenced by the electronegativity of neighboring atoms. The methylene (B1212753) protons (-CH₂-) directly attached to the ester's oxygen atom are the most deshielded due to the strong electron-withdrawing effect of the trifluoroacetate group. Consequently, they appear at a significantly downfield chemical shift, typically observed as a triplet. The remaining methylene groups of the hexyl chain appear progressively upfield, with the terminal methyl protons (-CH₃) being the most shielded and appearing as a characteristic triplet.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the ester group exhibits a characteristic downfield shift. A key feature is the signal for the trifluoromethyl carbon (-CF₃), which appears as a quartet due to scalar coupling with the three fluorine atoms (¹J-CF). The carbon atom attached to the ester oxygen is also shifted downfield, while the other carbons of the hexyl chain resonate at typical alkane chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for n-Hexyltrifluoroacetate

Assigned Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity
H-1' (-O-CH₂ -) ~ 4.4 Triplet (t)
H-2' (-CH₂-CH₂ -CH₂) ~ 1.7 Quintet (quint)
H-3', H-4', H-5' ~ 1.3 - 1.4 Multiplet (m)

Table 2: Predicted ¹³C NMR Spectroscopic Data for n-Hexyltrifluoroacetate

Assigned Carbon Chemical Shift (δ, ppm) (Predicted) Multiplicity (due to C-F coupling)
Carbonyl (C =O) ~ 158 Quartet (q)
Trifluoromethyl (-C F₃) ~ 115 Quartet (q)
C-1' (-O-C H₂-) ~ 68 Singlet (s)
C-2' ~ 31 Singlet (s)
C-3' ~ 28 Singlet (s)
C-4' ~ 25 Singlet (s)
C-5' ~ 22 Singlet (s)

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is highly effective for analyzing volatile compounds like n-hexyl trifluoroacetate, allowing for both its identification in a mixture and the determination of its purity.

In a typical GC analysis, n-hexyl trifluoroacetate would be separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column is often used, and the compound's retention time serves as a primary identifier. For n-hexyl trifluoroacetate, the Kovats retention index (a standardized measure of retention time) on a non-polar column is approximately 867. nist.gov

Following separation, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) for n-hexyl trifluoroacetate (C₈H₁₃F₃O₂) would be observed at a mass-to-charge ratio (m/z) of approximately 198.18. nist.gov However, this peak may be weak or absent due to the instability of the molecular ion. mdpi.com The fragmentation pattern is more informative, showing characteristic losses and fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group (the hexyl group) or cleavage at various points along the alkyl chain. A prominent peak is often observed at m/z 84, corresponding to the hexene fragment [C₆H₁₂]⁺, formed via McLafferty rearrangement. Another significant fragment would be the trifluoroacetylium ion [CF₃CO]⁺ at m/z 97.

Table 3: Key Mass Spectrometry Fragmentation Data for n-Hexyltrifluoroacetate

m/z (Mass/Charge Ratio) Relative Intensity (%) Postulated Fragment Ion
41 100.0 [C₃H₅]⁺
84 95.5 [C₆H₁₂]⁺ (from McLafferty Rearrangement)
69 45.1 [CF₃]⁺
43 39.8 [C₃H₇]⁺
55 37.8 [C₄H₇]⁺
56 32.7 [C₄H₈]⁺
97 10.1 [CF₃CO]⁺

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of n-hexyl trifluoroacetate is dominated by absorptions characteristic of the ester and trifluoromethyl groups.

The most prominent feature in the spectrum is the carbonyl (C=O) stretching band of the ester. Due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, this band appears at a higher frequency (wavenumber) than in typical alkyl esters (which absorb around 1735-1750 cm⁻¹). For trifluoroacetates, this sharp and intense absorption is expected in the range of 1780-1800 cm⁻¹.

Another key diagnostic region is between 1100 and 1300 cm⁻¹, where multiple strong bands corresponding to the C-F stretching vibrations of the -CF₃ group appear. The C-O stretching vibration of the ester linkage also contributes to this region. Finally, the C-H stretching vibrations of the hexyl group's sp³ hybridized carbons are observed as sharp peaks in the 2850-3000 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands for n-Hexyltrifluoroacetate

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group Intensity
2850 - 3000 C-H Stretch Alkane (Hexyl group) Medium-Strong
1780 - 1800 C=O Stretch Ester (Trifluoroacetate) Very Strong
1465 C-H Bend -CH₂- Medium
1375 C-H Bend -CH₃ Medium
1100 - 1300 C-F Stretch Trifluoromethyl (-CF₃) Strong, Multiple Bands

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of compounds like 3-hexyltrifluoroacetate from first principles. These methods allow for detailed analysis of electronic structure, molecular geometry, and reaction energetics.

The electronic structure and conformation of an ester are fundamental to its reactivity and physical properties. For simple alkyl trifluoroacetates, such as methyl trifluoroacetate (B77799), computational studies combining gas-phase electron diffraction data with ab initio (MP2) and DFT calculations have been performed to determine their molecular structure. ed.ac.uk

These studies indicate that the molecule predominantly adopts an anti conformation, where the trifluoromethyl (CF₃) group and the alkyl (R) group are oriented away from each other, corresponding to a C-C-O-C dihedral angle of approximately 180°. ed.ac.uk A higher-energy cis conformation is also a potential minimum on the energy surface but is significantly less stable. The preference for the anti conformer is attributed to a combination of stabilizing electrostatic and steric effects. ed.ac.uk It is highly probable that this compound would also exhibit a preference for a similar anti conformation around the C(O)-O bond, with further conformational flexibility arising from the hexyl chain.

The electronic structure is heavily influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This effect polarizes the carbonyl bond (C=O), increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. DFT calculations on related fluoroacetates have been used to analyze charge populations, confirming the electrophilic character of the carbonyl carbon. ukm.my

Table 1: Calculated Conformational Data for Methyl Trifluoroacetate This interactive table provides a summary of typical findings from quantum chemical calculations on the conformational isomers of methyl trifluoroacetate, which serves as a model for this compound.

Conformer Dihedral Angle (θ(CCOC)) Relative Energy (kcal/mol) Population at 298 K
anti ~180° 0 (Global Minimum) >95%

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. A key reaction for esters is hydrolysis, which can be modeled using DFT methods.

Studies on the hydrolysis of esters like p-nitrophenyl trifluoroacetate have shown that water molecules can act as catalysts by forming hydrogen-bonded networks. mdpi.comnih.gov DFT calculations (e.g., using the B3LYP-D3 functional) have been employed to model the reaction pathway, which typically involves the nucleophilic attack of a water molecule (or a water cluster) on the electrophilic carbonyl carbon to form a tetrahedral intermediate. mdpi.com The calculations help to identify the rate-limiting transition state and determine its energy, which corresponds to the activation energy of the reaction. mdpi.comresearchgate.net For example, in the hydrolysis of p-nitrophenyl trifluoroacetate, a transition state involving a ring of three water molecules has been identified as the rate-limiting step. mdpi.com

For this compound, a similar mechanism is expected for its hydrolysis. The reaction would proceed through a tetrahedral intermediate, and the stability of the leaving group (3-hexanol) would influence the reaction kinetics. Computational modeling could elucidate the precise structure of the transition state and the role of solvent molecules in stabilizing it. mdpi.comnih.govresearcher.life

Thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), are crucial for understanding the stability and energy content of a molecule. wikipedia.org These values can be calculated with high accuracy using advanced ab initio methods or estimated from equilibrium constants determined in solution.

While specific experimental or calculated values for this compound are unavailable, data for related compounds provide useful benchmarks. For instance, the equilibrium constant for the formation of methyl trifluoroacetate in aqueous solution has been used to calculate its standard free energy of formation (ΔGf°) as -213.6 ± 1.2 kcal/mol. cdnsciencepub.comresearchgate.net From this, other thermodynamic properties can be derived. The NIST Chemistry WebBook provides the standard enthalpy of formation for liquid trifluoroacetic acid as -1029.3 ± 1.3 kJ/mol. nist.govnist.gov

For this compound, computational methods could be used to predict its enthalpy of formation through isodesmic or homodesmotic reactions, where bond types are conserved between reactants and products to facilitate error cancellation and improve accuracy. nih.gov

Table 2: Selected Thermochemical Data for Trifluoroacetic Acid and its Methyl Ester This interactive table presents known thermochemical values for compounds related to this compound.

Compound Parameter Value Units
Trifluoroacetic Acid (liquid) ΔfH° -1029.3 ± 1.3 kJ/mol

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, solvation, and transport properties of molecules. diva-portal.org

Although no specific MD studies on this compound have been published, this technique could be applied to investigate several key aspects of its behavior. For instance, MD simulations could model the solvation of this compound in various solvents, revealing the structure of the solvation shell and the nature of solute-solvent interactions. This is particularly relevant for understanding its reactivity in different media. Furthermore, the conformational flexibility of the hexyl chain could be explored, identifying the most populated conformations in different environments and the timescales of transitions between them. Such simulations have been applied to understand the hydrolysis of simple esters like methyl formate (B1220265) in water, showing how the solvent environment facilitates the reaction. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Ester Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property, such as reactivity or biological activity. wikipedia.org In the context of ester reactivity, QSAR models are developed to predict properties like hydrolysis rate constants based on calculated molecular descriptors. nih.govtandfonline.comresearchgate.net

For a series of alkyl trifluoroacetates, including this compound, a QSAR model could be developed to predict their stability and hydrolysis rates. The model would take the form of a mathematical equation relating the rate constant to various descriptors that quantify structural, electronic, and steric features of the molecules. nih.govdrugdesign.org

Key descriptors for ester hydrolysis often include:

Steric parameters: Descriptors related to the size and shape of the alkyl group (e.g., Taft's steric parameter, Es) are crucial, as bulkier groups can hinder the approach of a nucleophile to the carbonyl carbon. nih.gov

Electronic parameters: The pKa of the corresponding alcohol leaving group is a significant descriptor, as it relates to the stability of the leaving group. nih.gov Electronic descriptors quantifying the charge on the carbonyl carbon are also important. acs.orgresearchgate.net

Hydrophobicity parameters: The logarithm of the octanol-water partition coefficient (logP) can be used to model the partitioning of the ester between aqueous and organic phases. researchgate.net

Studies have shown that for carboxylic acid esters, descriptors related to pKa, electronegativity, charge density, and steric effects are the most significant in predicting base-catalyzed hydrolysis rates. nih.govtandfonline.com The presence of perfluorination on the carbon alpha to the carbonyl group, as in trifluoroacetates, is known to significantly enhance hydrolysis rates due to strong electronic effects. acs.org A QSAR model for alkyl trifluoroacetates would likely show a strong dependence on the steric properties of the alkyl chain.

Applications in Advanced Chemical Technologies and Materials Science

Functionality in Electrolyte Systems for Electrochemical Devices

The performance of electrochemical devices, such as lithium-ion batteries, is critically dependent on the properties of the electrolyte. Trifluoroacetates, including isomers of hexyltrifluoroacetate, are investigated for their potential to enhance electrolyte performance through their roles as co-solvents.

While research specifically detailing 3-hexyltrifluoroacetate is limited, studies on related compounds like n-hexyl trifluoroacetate (B77799) and other fluorinated esters provide significant insights into their function as co-solvents in lithium-ion battery electrolytes. The introduction of fluorinated co-solvents can lead to improved low and high-temperature performance of batteries. For instance, the use of 2,2,2-trifluoroethyl N-caproate as a co-solvent has been shown to enhance the operational temperature range of LiCoO2/graphite batteries. These co-solvents can help to reduce the viscosity of the electrolyte, thereby increasing its ionic conductivity, particularly at low temperatures.

Furthermore, fluorinated co-solvents play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode. A thin and stable SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring the longevity and safety of the battery. Research has indicated that the decomposition products of these fluorinated esters can contribute to the formation of a favorable SEI layer. For example, the presence of compounds like methyl acetate (B1210297) as a co-solvent has been demonstrated to facilitate the formation of a robust SEI on lithium metal anodes, leading to remarkable cycle stability.

Several key factors determining bulk lithium-ion transport are affected by the extension of the alkyl side chain:

Salt Dissociability: An increase in the non-polarity of the alkyl chain can lead to a decrease in salt dissociability.

Segmental Mobility: Longer alkyl chains can increase the segmental mobility of polymer chains through an internal plasticizing effect.

Lithium-Ion Transference Number: An increased steric hindrance from longer alkyl chains can inhibit the transport of bulky anions, thereby increasing the lithium-ion transference number.

Table 1: Influence of Alkyl Chain Length on Electrolyte Properties

Alkyl Chain Property Effect on Electrolyte Performance Research Finding
Increased Length Decreased salt dissociability Due to the increased non-polarity of the alkyl chain.
Increased Length Increased polymer segmental mobility Attributed to an internal plasticizing effect.
Increased Length Increased lithium-ion transference number Resulting from the inhibition of bulky anion transport due to steric hindrance.
Moderate Length Optimized ionic conductivity A balance between salt dissociability, polymer segmental mobility, and selective lithium-ion transfer leads to the highest conductivity.
Extended Length (m ≥ 8) Enhanced lithium-ion conductivity Strong hydrophobic interactions can create rapid lithium-ion transport pathways.

Utilization as Synthetic Intermediates

Beyond their potential in energy storage, trifluoroacetates serve as valuable intermediates in organic synthesis, offering pathways to complex fluorinated molecules.

While direct evidence for this compound is not prevalent, the broader class of trifluoroacetate esters can be considered as potential precursors for generating fluoroalkyl carbanion equivalents. These reactive species are highly valuable in the synthesis of α-trifluoromethylated carbonyl compounds. The generation of such carbanions allows for the introduction of the trifluoromethyl group into various molecular scaffolds, a structural motif of significant interest in medicinal chemistry and materials science due to its unique electronic properties.

Trifluoroacetic acid (TFA) and its derivatives are widely employed in a variety of organic transformations, highlighting the potential utility of esters like this compound as intermediates. TFA is a common catalyst for acid-catalyzed rearrangements and is also used as a solvent in certain polymerization reactions. For example, the polymerization of isobutyl vinyl ether has been initiated by trifluoroacetic acid, with a proposed mechanism involving trifluoroacetate esters as reactive intermediates. This suggests that this compound could potentially participate in or be formed during similar specialized organic transformations, serving as a transient but crucial component in the reaction pathway.

Advanced Analytical Methodologies for Detection and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Complex Chemical Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of 3-Hexyltrifluoroacetate, particularly within complex chemical mixtures. mdpi.com This method is well-suited for volatile and semi-volatile compounds, offering high-resolution separation and definitive identification. The analysis of esters, including fluoroesters, in intricate samples like petroleum fractions or biological extracts often necessitates derivatization to increase volatility and thermal stability. nih.govacs.org The conversion of alcohols, such as 3-hexanol (B165604), into their trifluoroacetate (B77799) ester derivatives using trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy to improve their chromatographic behavior and detection sensitivity. mdpi.comsigmaaldrich.com

The GC-MS process involves injecting the sample into a heated port, where this compound is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. As this compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into a predictable pattern. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. wiley.comnih.gov For complex mixtures, techniques like two-dimensional GC (GCxGC) can be employed to resolve co-eluting compounds, providing enhanced separation and clearer identification of individual components like this compound. wiley.com

Below is a table summarizing typical GC-MS parameters that would be applicable for the analysis of this compound in a complex mixture.

ParameterTypical Value/Condition
GC Column5%-phenyl-methylpolysiloxane (e.g., DB-5ms)
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Injector Temperature250 °C
Injection ModeSplitless
Oven Temperature ProgramInitial 40 °C, ramp to 280 °C
MS Interface Temperature280 °C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Scan Rangem/z 40-500
Detection ModeScan or Selected Ion Monitoring (SIM) for trace analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Ester Analysis

While GC-MS is highly effective for volatile esters, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of a broader range of esters, including those that may be less volatile or thermally labile. mdpi.com The analysis of related compounds, such as trifluoroacetic acid (TFA), is well-established using LC-MS/MS, providing a methodological basis for its esters. eurl-pesticides.euphenomenex.comwindows.net

For the analysis of this compound, a reversed-phase LC method would typically be employed. In this setup, the compound is separated on a hydrophobic stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The inclusion of mobile phase modifiers like formic acid can improve peak shape and ionization efficiency. nih.gov However, trifluoroacetic acid (TFA), while an excellent ion-pairing agent for chromatography, is known to cause signal suppression in electrospray ionization (ESI) and is often avoided in sensitive MS applications. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. ESI is a common ionization technique for LC-MS, which would generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode for this compound. Tandem MS (MS/MS) provides enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov This technique is highly effective for trace analysis in complex matrices like food or environmental samples. nih.govspringernature.com

The following table outlines typical parameters for an LC-MS/MS method suitable for ester analysis.

ParameterTypical Value/Condition
LC ColumnReversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient elution
Flow Rate0.4 mL/min
Column Temperature35-40 °C
Ionization SourceElectrospray Ionization (ESI), Positive or Negative Mode
MS DetectionTandem Quadrupole (MS/MS)
Detection ModeMultiple Reaction Monitoring (MRM)

Solid-Phase Microextraction (SPME) Coupled Analytical Procedures

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds, such as this compound, from various matrices. nih.govd-nb.info Headspace SPME (HS-SPME) is particularly advantageous as it extracts analytes from the vapor phase above the sample, minimizing interference from the non-volatile sample matrix. mdpi.com

In a typical HS-SPME procedure, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sealed vial containing the sample. researchgate.net Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. nih.gov A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often used for broad-spectrum analysis of volatile compounds. nih.govfrontiersin.org

After an optimized extraction time, the fiber is retracted and transferred to the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. d-nb.info Key parameters that require optimization to maximize extraction efficiency include the fiber coating, extraction temperature, and extraction time. nih.govmdpi.com SPME offers excellent pre-concentration of the analyte, significantly enhancing the sensitivity of the subsequent GC-MS analysis. researchgate.net

The table below presents a set of optimized parameters for an HS-SPME-GC-MS analysis applicable to volatile esters.

ParameterTypical Value/Condition
SPME FiberDVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)
Extraction ModeHeadspace (HS)
Sample Incubation/Equilibration Time10 min
Incubation/Equilibration Temperature50-60 °C
Extraction Time20-40 min
Extraction Temperature50-60 °C
Agitation250 rpm
GC Injector Temperature (Desorption)250 °C
Desorption Time3-5 min

Development and Validation of Internal Standards for Quantitative Analysis

Accurate quantification of this compound requires the use of internal standards (IS) to correct for variations in sample preparation, injection volume, and instrument response. researchgate.netscielo.br An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. scielo.br For mass spectrometry-based methods, isotopically labeled analogs are the gold standard for internal standards because they co-elute with the analyte and exhibit nearly identical chemical behavior during extraction and ionization. nih.govfrontiersin.org

For the quantitative analysis of this compound, a stable isotope-labeled version, such as this compound-¹³C₂, would be an excellent choice. In the absence of a specific labeled standard, isotopically labeled trifluoroacetic acid (¹³C-TFA) could be used if the analysis involves hydrolysis, or a structurally similar ester could be employed. eurl-pesticides.euphenomenex.com For example, other alkyl trifluoroacetates or fatty acid ethyl esters of a different chain length that are not present in the sample could serve as suitable internal standards. acs.orgmdpi.com

Method validation is a critical step to ensure the reliability of quantitative results. This process involves assessing several key parameters. Linearity is established by analyzing a series of calibration standards to demonstrate a proportional response over a specific concentration range. The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com Accuracy is determined by analyzing spiked samples and calculating the percent recovery, while precision is assessed by measuring the repeatability and intermediate precision, reported as the relative standard deviation (RSD). researchgate.netmostwiedzy.pl The use of an appropriate internal standard is fundamental to achieving high accuracy and precision in the quantitative analysis of esters. researchgate.netscielo.br

The following table summarizes key validation parameters for a quantitative analytical method.

Validation ParameterTypical Acceptance Criteria
Linearity (Coefficient of Determination, R²)≥ 0.995
Accuracy (% Recovery)80-120%
Precision (Relative Standard Deviation, % RSD)≤ 15-20%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10
Selectivity/SpecificityNo significant interfering peaks at the analyte retention time

Environmental and Biological Transformation Research

Mechanistic Insights into Environmental Fate

The environmental fate of 3-hexyltrifluoroacetate is governed by its susceptibility to chemical and photochemical reactions in various environmental compartments. These processes determine the compound's persistence, potential for long-range transport, and the nature of its terminal degradation products. Key transformation pathways include hydrolysis in aquatic systems and degradation by radicals in the atmosphere.

Theoretical models and experimental work on activated esters, such as methyl trifluoroacetate (B77799), suggest that the neutral hydrolysis mechanism involves water autoionization, where the process is initiated by the formation of a hydroxide (B78521) ion. nih.gov The hydrolysis of this compound in aqueous environments would break the ester bond, yielding trifluoroacetic acid (TFA) and 3-hexanol (B165604) as primary products.

Table 1: Conceptual Hydrolysis Reaction of this compound This table outlines the expected reactants and products from the hydrolysis of this compound in an aqueous environment.

Reactants Products
This compound Trifluoroacetic acid (TFA)
Water 3-Hexanol

The rate of this reaction is influenced by the stability of the leaving group. mdpi.comresearchgate.net Although fluorinated esters can be resistant to degradation, hydrolysis is a viable, albeit potentially slow, transformation pathway in aquatic systems. turi.org The ultimate persistence of the degradation products is a critical aspect of the environmental assessment. While 3-hexanol is expected to biodegrade, trifluoroacetic acid is known for its high persistence in the environment. researchgate.netacs.org

For volatile fluorinated esters that enter the atmosphere, the primary degradation mechanism is gas-phase reaction with hydroxyl (OH) radicals. mdpi.com This oxidative process is the main sink for many volatile organic compounds (VOCs) in the troposphere. The reaction is initiated by the abstraction of a hydrogen atom from the alkyl (hexyl) portion of the ester molecule.

The rate of reaction with OH radicals determines the atmospheric lifetime of the compound. While the specific rate constant for this compound is not documented, data from similar volatile esters can provide an estimate of its atmospheric reactivity. The atmospheric degradation of related hydrofluorocarbons and hydrofluoroolefins is known to produce trifluoroacetic acid (TFA), a highly stable and water-soluble compound that is ultimately removed from the atmosphere via wet and dry deposition. fluorocarbons.orgunep.orgnih.gov

Table 2: Atmospheric OH Radical Reaction Rate Constants for Selected Alkanes This table presents experimentally determined rate constants for the reaction of OH radicals with alkanes structurally similar to the hexyl group of the target compound, providing a proxy for atmospheric reactivity. Data is for reactions at approximately 298 K.

Compound OH Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) Reference
n-Hexane 5.61 x 10⁻¹² mdpi.com
n-Heptane 7.13 x 10⁻¹² mdpi.com
3-Methylheptane 7.71 x 10⁻¹² copernicus.org
n-Octane 8.11 x 10⁻¹² copernicus.org

The degradation of this compound by OH radicals would lead to the formation of a trifluoroacetyl radical and a hexyl-derived fragment. The trifluoroacetyl portion is expected to rapidly lead to the formation of trifluoroacetic acid (TFA). researchgate.net TFA is recognized as an exceptionally persistent substance in aquatic environments and has the potential to bioaccumulate in some terrestrial plants. acs.orgmdpi.com

Ecological Interactions and Phytotoxicological Investigations

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.com Plants release a wide array of volatile organic compounds (VOCs) that can mediate these interactions. researchgate.net Esters, including various methyl esters of fatty acids, are among the classes of compounds known to possess allelopathic and bioherbicidal properties. researchgate.netnih.gov

While there is no direct evidence of this compound being a natural plant product, its structure as a volatile C6 ester is analogous to a class of plant-emitted VOCs known as Green Leaf Volatiles (GLVs). GLVs, such as (Z)-3-hexenyl acetate (B1210297), are C6-aldehydes, alcohols, and esters that are released by plants, often in response to mechanical damage or herbivory. These compounds are known to play roles in plant defense and plant-to-plant communication. researchgate.net

The allelopathic effects of plant VOCs can be significant, often inhibiting seed germination and seedling growth of neighboring competitor plants. mdpi.comnih.gov For instance, volatile compounds from pine needles have been shown to reduce the germination and root growth of herbaceous species. nih.gov Methyl esters of fatty acids, such as methyl oleate (B1233923) and methyl palmitate, have demonstrated phytotoxic effects, inhibiting the radicle and plumule growth of various weeds. nih.gov Given these findings, if this compound were to be released into a plant-soil system, its structural similarity to known allelopathic esters suggests it could potentially exhibit phytotoxic effects, interfering with the growth and development of surrounding flora.

Table 3: Examples of Allelopathic Volatile Organic Compounds (VOCs) from Plants This table summarizes the types and observed effects of various plant-emitted VOCs that are structurally or functionally related to esters.

Compound Class Example Compound(s) Observed Allelopathic/Ecological Effect Reference(s)
Green Leaf Volatiles (Esters) (Z)-3-Hexenyl acetate Plant defense signaling, plant-to-plant communication researchgate.net
Monoterpenoids 1,8-Cineole Inhibition of seed germination and seedling growth researchgate.net
Fatty Acid Methyl Esters Methyl oleate, Methyl palmitate Inhibition of radicle and plumule growth in weeds nih.gov
General Plant VOCs Volatiles from Pinus halepensis Inhibition of seed germination and root growth nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hexyltrifluoroacetate, and how can reaction efficiency be quantified?

  • Methodology :

  • Esterification : React trifluoroacetic acid (TFA) with 3-hexanol using a coupling agent (e.g., DCC or EDCI) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to quantify unreacted starting materials.
  • Alternative Routes : Use trifluoroacetyl chloride (TFACl) with 3-hexanol in the presence of a base (e.g., pyridine) to enhance reactivity. TFACl reactions typically proceed at lower temperatures (0–25°C) with yields >85% under inert atmospheres .
  • Quantification : Calculate reaction efficiency using Yield (%)=Experimental yieldTheoretical yield×100\text{Yield (\%)} = \frac{\text{Experimental yield}}{\text{Theoretical yield}} \times 100. Optimize parameters (temperature, stoichiometry) via Design of Experiments (DoE).

Q. What analytical techniques are recommended for characterizing this compound, and how do they address common pitfalls?

  • NMR Spectroscopy :

  • Use 19F NMR^{19}\text{F NMR} to confirm trifluoroacetyl group presence (δ ~ -75 to -78 ppm). 1H NMR^{1}\text{H NMR} resolves hexyl chain protons (δ 0.8–1.6 ppm). Avoid solvent interference by using deuterated chloroform (CDCl3_3) .
    • Mass Spectrometry (MS) :
  • Electrospray ionization (ESI-MS) in negative mode detects molecular ions [M-H]^- at m/z 213. Compare with NIST reference data for fragmentation patterns .
    • Chromatography :
  • Reverse-phase HPLC with UV detection (210 nm) identifies purity. Use C18 columns and acetonitrile/water gradients. Calibrate with certified standards to avoid co-elution artifacts .

Q. How does the stability of this compound under various storage conditions impact experimental reproducibility?

  • Storage Protocols :

  • Store at -20°C in amber vials under argon to prevent hydrolysis. Stability studies show <5% degradation over 6 months under these conditions.
  • Avoid aqueous environments: Hydrolysis half-life (t1/2_{1/2}) is 48 hours at pH 7 (25°C), increasing to >30 days at pH 2 .
    • Reproducibility Tips :
  • Pre-dry solvents (e.g., molecular sieves for THF) and use fresh batches for synthesis. Document storage duration and conditions in metadata.

Advanced Research Questions

Q. What mechanisms underlie the hydrolysis of this compound in aqueous environments, and how can kinetic parameters be accurately determined?

  • Mechanistic Insights :

  • Hydrolysis proceeds via nucleophilic acyl substitution: Water attacks the electrophilic carbonyl carbon, forming trifluoroacetate and 3-hexanol. The reaction is pH-dependent, with base-catalyzed pathways dominating above pH 9 .
    • Kinetic Analysis :
  • Use stopped-flow spectrophotometry to track absorbance changes at 240 nm (trifluoroacetate formation). Fit data to pseudo-first-order kinetics: ln[C]=kt+ln[C0]\ln[C] = -kt + \ln[C_0]. Calculate activation energy (EaE_a) via Arrhenius plots .

Q. How can researchers resolve contradictory data on the environmental persistence of this compound across different studies?

  • Critical Analysis Framework :

  • Study Design : Compare experimental conditions (e.g., soil type, microbial activity, temperature). For example, aerobic soils show faster degradation (t1/2_{1/2} = 15 days) vs. anaerobic sediments (t1/2_{1/2} = 90 days) .
  • Analytical Consistency : Cross-validate results using multiple techniques (e.g., LC-MS/MS for quantification, 19F NMR^{19}\text{F NMR} for structural confirmation). Discrepancies often arise from extraction efficiency variations .
    • Meta-Analysis :
  • Aggregate data from peer-reviewed studies (e.g., half-lives, partition coefficients) and apply multivariate regression to identify confounding variables (e.g., organic carbon content).

Q. What in silico methods are effective for predicting the reactivity of this compound in complex reaction systems?

  • Computational Tools :

  • Density Functional Theory (DFT) : Calculate transition-state energies for hydrolysis or esterification pathways using Gaussian or ORCA. B3LYP/6-31G(d) basis sets reliably predict activation barriers (±5 kcal/mol accuracy) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solvation effects on reaction rates. GROMACS or AMBER force fields are recommended .
    • Validation :
  • Compare computational results with experimental kinetic data. Adjust parameters (e.g., dielectric constant) to improve model accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.